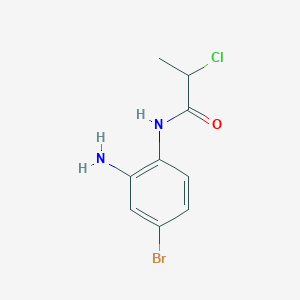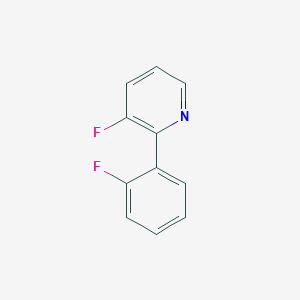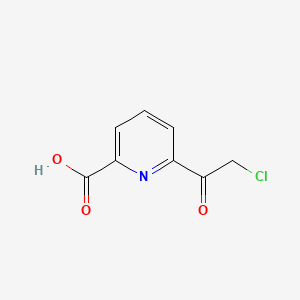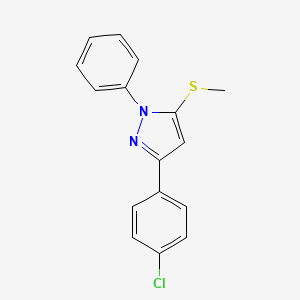
Octanoic acid, iron salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, iron salt, also known as iron octanoate, is a compound formed by the reaction of octanoic acid with iron. Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH. It is a colorless, oily liquid with a slightly unpleasant odor. Iron octanoate is used in various industrial applications, including as a catalyst in chemical reactions and as a component in certain types of coatings and paints.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron octanoate can be synthesized through the reaction of octanoic acid with iron salts, such as iron(III) chloride or iron(II) sulfate. The reaction typically involves dissolving the iron salt in water and then adding octanoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of iron octanoate and water as a byproduct.
Industrial Production Methods
In industrial settings, iron octanoate is often produced by reacting octanoic acid with iron oxide or iron hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting iron octanoate is then purified through filtration and drying processes to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Iron octanoate undergoes several types of chemical reactions, including:
Oxidation: Iron octanoate can be oxidized to form iron oxide and octanoic acid.
Reduction: It can be reduced to form iron and octanoic acid.
Substitution: Iron octanoate can undergo substitution reactions with other acids or bases to form different iron salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed under an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions can be carried out using various acids or bases, depending on the desired product. The reaction conditions vary based on the specific reagents used.
Major Products Formed
Oxidation: Iron oxide and octanoic acid.
Reduction: Iron and octanoic acid.
Substitution: Different iron salts and corresponding acids or bases.
Scientific Research Applications
Iron octanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Used in the production of coatings, paints, and other materials due to its catalytic properties and ability to improve the durability and performance of the final product.
Mechanism of Action
The mechanism of action of iron octanoate involves its ability to act as a catalyst in various chemical reactions. The iron center in the compound can coordinate with different substrates, facilitating their transformation into desired products. In biological systems, iron octanoate can interact with cellular components, potentially disrupting microbial cell membranes and leading to antimicrobial effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Iron octanoate can be compared with other iron salts of carboxylic acids, such as:
Iron acetate: Formed by the reaction of acetic acid with iron. It is used in similar applications as iron octanoate but has different solubility and reactivity properties.
Iron stearate: Formed by the reaction of stearic acid with iron. It is used as a lubricant and stabilizer in various industrial processes.
Iron palmitate: Formed by the reaction of palmitic acid with iron. It is used in cosmetics and personal care products due to its emollient properties.
Iron octanoate is unique in its balance of solubility, reactivity, and catalytic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
6535-20-2 |
|---|---|
Molecular Formula |
C8H16FeO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
iron;octanoic acid |
InChI |
InChI=1S/C8H16O2.Fe/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
KNMWLFKLSYMSBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[Fe] |
Canonical SMILES |
CCCCCCCC(=O)O.[Fe] |
| 6535-20-2 | |
Related CAS |
3645-16-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)


![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)



